

Application Notes & Protocols for Deep Tissue Calcium Imaging using Two-Photon Microscopy

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Introduction

Two-photon microscopy has emerged as an indispensable tool in neuroscience and drug development, enabling high-resolution, in vivo imaging of cellular and subcellular processes deep within scattering biological tissues.[1][2] This technique is particularly powerful for monitoring neuronal activity through calcium imaging, providing insights into the dynamics of neural circuits in both healthy and diseased states.[3][4] The fundamental principle of two-photon excitation, where a fluorophore simultaneously absorbs two lower-energy photons, offers significant advantages over traditional one-photon confocal microscopy, including increased penetration depth, reduced phototoxicity, and localized excitation, which minimizes out-of-focus fluorescence.[2][5][6] These features make it the preferred method for recording neuronal ensemble dynamics in the intact brain.[4]

This document provides detailed application notes and protocols for performing two-photon calcium imaging in deep tissue, with a focus on practical methodologies for researchers.

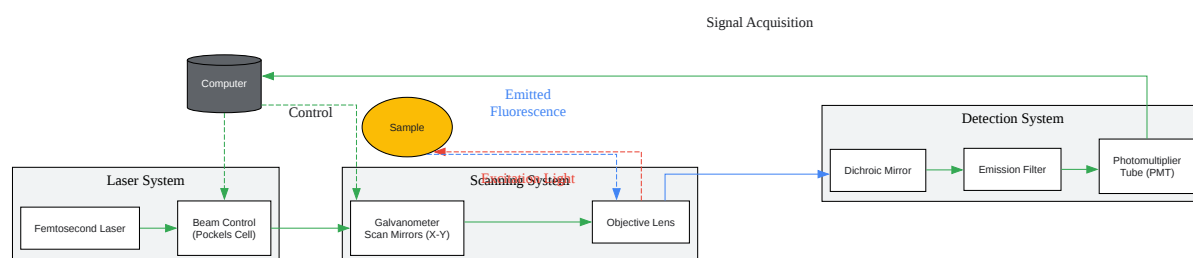
Advantages of Two-Photon Microscopy for Deep Tissue Imaging

Two-photon microscopy offers several key advantages that make it superior for deep tissue imaging compared to conventional techniques:

- **Increased Imaging Depth:** By utilizing longer wavelength excitation light (typically in the near-infrared spectrum), which scatters less within biological tissue, two-photon microscopy can achieve imaging depths of up to 500-700 micrometers in the brain.[6] With the use of red-shifted calcium indicators, this depth can be extended to as much as 900 micrometers.[7][8] In contrast, confocal microscopy is generally limited to more superficial layers.[6]
- **Reduced Phototoxicity and Photobleaching:** The use of lower-energy photons and the confinement of excitation to a tiny focal volume significantly reduce photodamage to the tissue.[1][5] This allows for long-term, time-lapse imaging of living cells and dynamic processes without compromising sample viability.[2][6]
- **Enhanced Resolution and Signal-to-Noise Ratio:** The nonlinear nature of two-photon absorption ensures that fluorescence is only generated at the focal point, eliminating out-of-focus light and the need for a confocal pinhole. This results in high-resolution images with an excellent signal-to-noise ratio.[5][6]

Key Components and Principles

A typical two-photon microscopy setup for in vivo calcium imaging consists of several critical components. The logical relationship between these components is illustrated in the diagram below.



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Logical diagram of a two-photon microscope setup.

Calcium Indicators for Deep Tissue Imaging

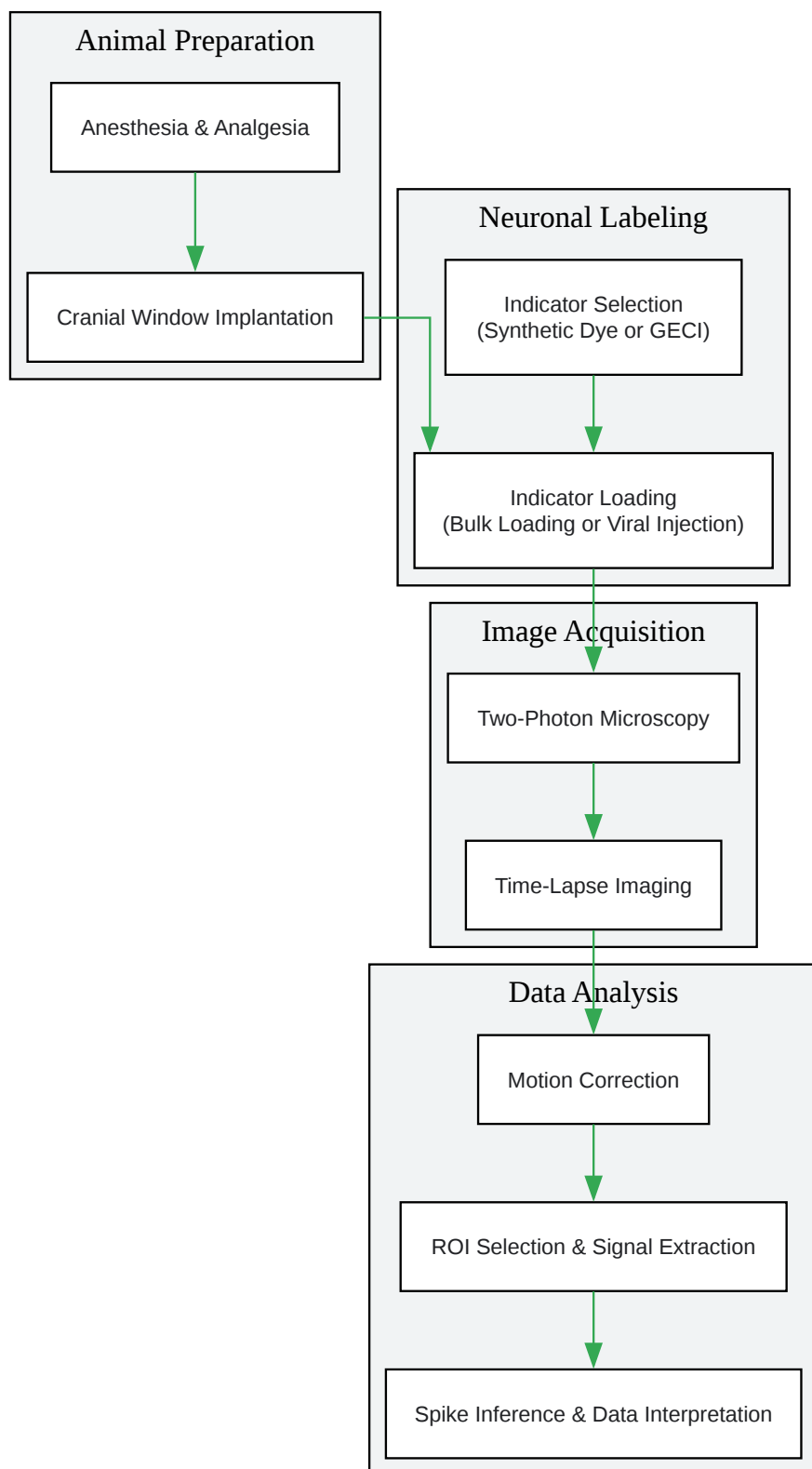
The choice of calcium indicator is critical for successful deep tissue imaging. Both synthetic dyes and genetically encoded calcium indicators (GECIs) are widely used. For deep imaging, red-shifted indicators are advantageous as their longer excitation and emission wavelengths experience less scattering in tissue.^{[7][9]}

Indicator Type	Examples	Excitation (nm)	Emission (nm)	Advantages	Disadvantages
Synthetic Dyes	OGB-1 AM, Fluo-4 AM	~800-880	~520	High brightness and signal-to-noise ratio.	Invasive loading, potential for compartmentalization.
Cal-590 AM	~1050-1060	~588	Red-shifted for deeper imaging (up to 900 μ m), good cytosolic retention. [7] [10]	Lower quantum yield than some green indicators.	
GECIs (Green)	GCaMP series (e.g., GCaMP6f)	~920	~515	Cell-type specific expression, chronic imaging. [11]	Lower brightness than synthetic dyes, slower kinetics.
GECIs (Red)	jRCaMP1a, jRGECO1a	~1000-1100	~600	Red-shifted for deep and dual-color imaging. [9]	Generally have lower signal-to-noise than GCaMP series. [9]
GECIs (Blue)	T-GECO1	~850	~500	High two-photon brightness. [12]	Less common for deep tissue due to shorter wavelength.
Ratiometric GECIs	TN-XXL	~840 (CFP), ~950 (YFP)	~480 (CFP), ~535 (YFP)	Allows for ratiometric imaging to	More complex

correct for motion artifacts.[13]
[14][15] imaging and analysis.

Experimental Protocols

A generalized workflow for in vivo two-photon calcium imaging is presented below. This is followed by detailed protocols for key experimental steps.



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Workflow for in vivo two-photon calcium imaging.

Protocol 1: Cranial Window Implantation

This protocol is adapted for mice and allows for chronic imaging over weeks to months.^[1]

- **Anesthesia and Analgesia:** Anesthetize the mouse using isoflurane (1-2% in oxygen). Administer analgesic (e.g., buprenorphine) subcutaneously.
- **Surgical Preparation:** Shave the head and secure the mouse in a stereotaxic frame. Clean the scalp with antiseptic solution.
- **Craniotomy:** Make a midline incision and retract the skin to expose the skull. Using a high-speed dental drill, create a circular craniotomy (3-5 mm diameter) over the brain region of interest. Carefully remove the bone flap, leaving the dura mater intact.
- **Window Implantation:** Place a glass coverslip (of the same diameter as the craniotomy) gently over the dura.
- **Sealing:** Seal the edges of the coverslip to the skull using cyanoacrylate glue and dental cement. Create a well around the window with dental acrylic to hold water for the immersion objective.
- **Head-post Implantation:** Embed a titanium head-bar in the dental cement for head-fixation during imaging.
- **Recovery:** Allow the animal to recover on a heating pad until ambulatory. Administer post-operative analgesics as needed.

Protocol 2: Bulk Loading of Synthetic Calcium Indicators

This method allows for the labeling of a dense population of neurons in a localized area.^[16]

- **Indicator Preparation:**
 - Prepare a stock solution of the acetoxymethyl (AM) ester dye (e.g., Cal-590 AM) in 20% Pluronic F-127 in DMSO to a concentration of 10 mM.^[16]

- Dilute the stock solution to 1 mM in a solution containing (in mM): 150 NaCl, 2.5 KCl, and 10 HEPES, pH 7.4.[16]
- Optionally, include 100 μ M Sulforhodamine 101 to label astrocytes and visualize the injection pipette.[16]
- Filter the final solution through a 0.45 μ m centrifugal filter.[16]
- Pipette Preparation: Pull glass micropipettes to a tip diameter yielding a resistance of 2-4 M Ω .[16]
- Dye Injection:
 - Under two-photon guidance, carefully insert the dye-filled micropipette into the cortex to the desired depth (e.g., 200 μ m below the dura).[16][17]
 - Use a Picospritzer to apply a pressure pulse (e.g., 10 PSI for 1 minute) to eject the dye solution.[16][17]
 - To label a larger area, perform multiple injections separated by 200-300 μ m.[16][17]
- Incubation: Wait for at least 1 hour after injection to allow for dye uptake by neurons before starting the imaging session.[16][17]

Data Acquisition and Analysis

- Image Acquisition:
 - Use a two-photon microscope with a Ti:Sapphire laser tuned to the appropriate wavelength for the chosen indicator.[17]
 - Acquire time-lapse images of neuronal activity. Frame rates of 1.95 to 15.63 frames per second are typical for whole-field imaging.[17]
- Data Analysis:
 - Motion Correction: Correct for motion artifacts arising from animal movement.

- Region of Interest (ROI) Selection: Manually or automatically identify individual neurons as ROIs.
- Signal Extraction: Extract the average fluorescence intensity from each ROI over time to generate calcium traces.
- Spike Inference: Deconvolve the calcium traces to estimate the underlying spike trains of the neurons.

Advanced Techniques and Future Directions

Three-Photon Microscopy

For imaging even deeper into the brain, three-photon microscopy is an emerging technique.^[18]^[19] By using even longer excitation wavelengths (e.g., 1300 nm or 1700 nm), three-photon microscopy can achieve imaging depths beyond 1 mm in the mouse brain.^[20]^[21] This allows for the visualization of deeper structures like the hippocampus and cerebellum.^[22]

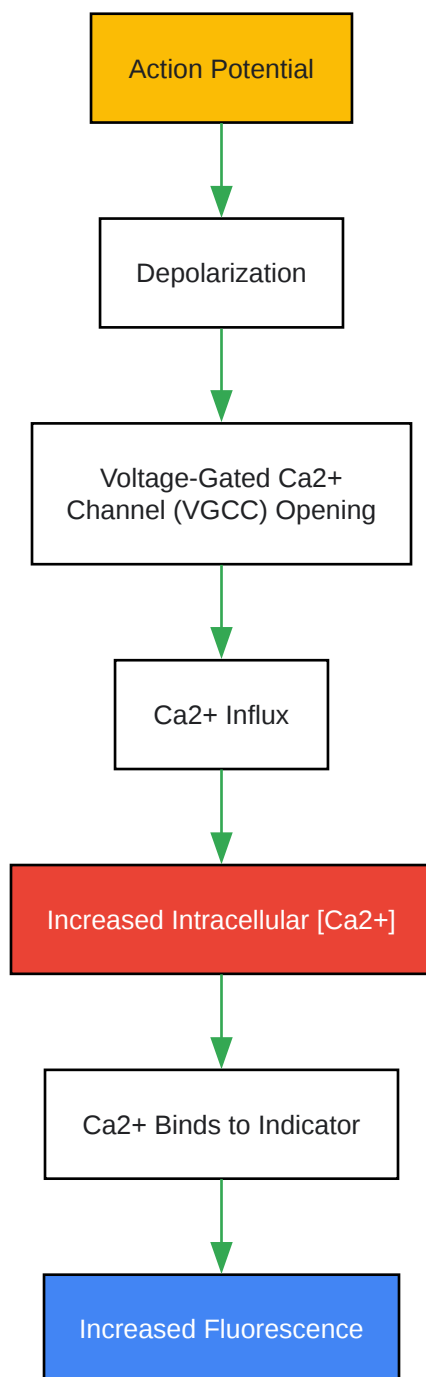
Technique	Excitation Wavelength	Typical Imaging Depth	Advantages
Two-Photon	800 - 1100 nm	Up to ~900 μ m	Established technology, less demanding on laser source.
Three-Photon	1300 - 1700 nm	> 1 mm	Deeper penetration, higher signal-to-background at depth. ^[21] ^[23]

Adaptive Optics

To improve image quality at depth, adaptive optics can be incorporated into the two-photon microscope. This technology corrects for optical aberrations induced by the tissue, resulting in near-diffraction-limited resolution even in deep brain regions.

Signaling Pathway of Neuronal Calcium Influx

The following diagram illustrates the basic signaling pathway leading to an increase in intracellular calcium upon neuronal activation, which is the basis for calcium imaging.



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Simplified signaling pathway of calcium influx.

Conclusion

Two-photon calcium imaging is a powerful and versatile technique for studying neuronal function in deep tissue. By carefully selecting the appropriate calcium indicators and following established protocols for animal preparation and dye loading, researchers can obtain high-quality, in vivo recordings of neural activity. The continued development of advanced techniques like three-photon microscopy and adaptive optics promises to further expand the capabilities of deep tissue imaging, providing unprecedented insights into the workings of the brain.

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